molecular formula C11H12O2 B11910797 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 19133-70-1

8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11910797
CAS No.: 19133-70-1
M. Wt: 176.21 g/mol
InChI Key: PLSQFVRUKCGMCE-UHFFFAOYSA-N
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Description

8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a hydroxyl group at the 8th position, a methyl group at the 5th position, and a ketone group at the 1st position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-1,4-naphthoquinone, the compound can be synthesized via a reduction reaction followed by hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthoquinone derivatives followed by selective hydroxylation. The reaction conditions typically include the use of metal catalysts such as palladium or platinum and controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 8-hydroxy-5-methyl-1,4-naphthoquinone.

    Reduction: Formation of 8-hydroxy-5-methyl-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    5-Methyl-1,4-naphthoquinone: Similar structure but with quinone functionality.

    8-Hydroxy-2-methyl-1-naphthaldehyde: Similar structure with a different position of the methyl group.

Uniqueness

8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and ketone groups in the naphthalene ring system makes it a versatile compound for various applications.

Properties

CAS No.

19133-70-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

8-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c1-7-5-6-10(13)11-8(7)3-2-4-9(11)12/h5-6,13H,2-4H2,1H3

InChI Key

PLSQFVRUKCGMCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(=O)C2=C(C=C1)O

Origin of Product

United States

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